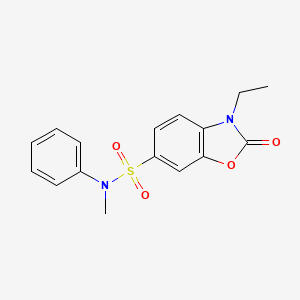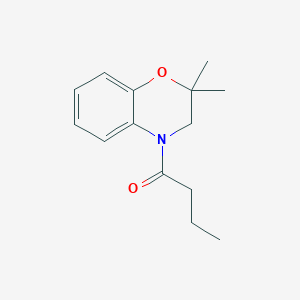![molecular formula C17H14N2O3 B7628847 N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide, also known as GSK-3β inhibitor XVIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide exerts its pharmacological effects by inhibiting N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ. N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and survival. Inhibition of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ by N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide leads to the activation of various downstream signaling pathways, resulting in the modulation of cellular processes such as neurogenesis, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to promote neurogenesis, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antitumor effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide in lab experiments is its specificity for N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ inhibition. This allows for the selective modulation of downstream signaling pathways without affecting other cellular processes. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which limits its translational potential.
Future Directions
For research include the development of more potent and selective N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ inhibitors, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide in combination with other therapeutic agents may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide involves the reaction of 4-methylphenoxy-3-bromopyridine with furan-2-carboxylic acid in the presence of a base. The resulting compound is then purified using standard techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β (N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamideβ), a key enzyme involved in various cellular processes such as cell cycle regulation, apoptosis, and neurogenesis.
properties
IUPAC Name |
N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-4-7-14(8-5-12)22-16-9-6-13(11-18-16)19-17(20)15-3-2-10-21-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKCQUBKBEJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)

